N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide
Description
This compound is a structurally complex molecule featuring a benzo[b][1,4]oxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen. Key substituents include:
- 5-Isobutyl group: Enhances lipophilicity and may influence membrane permeability.
- 4-Oxo moiety: Introduces polarity and hydrogen-bonding capability.
- 8-Sulfamoylphenylacetamide: A sulfonamide-linked phenylacetamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors).
Its structural complexity distinguishes it from simpler sulfonamide derivatives .
Properties
IUPAC Name |
N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-15(2)13-26-20-11-8-18(12-21(20)31-14-23(4,5)22(26)28)25-32(29,30)19-9-6-17(7-10-19)24-16(3)27/h6-12,15,25H,13-14H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUZAGYTVHGKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[b][1,4]oxazepine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the isobutyl and dimethyl groups: These groups are introduced through alkylation reactions using suitable alkylating agents.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Biological Activity
N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfamoyl derivatives. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C24H30N2O5S
- Molecular Weight : 426.5 g/mol
- Structural Features :
- Contains a tetrahydrobenzo[b][1,4]oxazepin core.
- Features a sulfamoyl group and an acetamide moiety linked to a phenyl ring.
These structural elements are crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the sulfonamide group enhances its antibacterial properties. Studies have shown that derivatives can effectively inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism.
Carbonic Anhydrase Inhibition
This compound has been identified as a potential inhibitor of human carbonic anhydrases (CAs), which are therapeutic targets for conditions such as glaucoma and epilepsy. Preliminary investigations suggest that the oxazepine derivatives can bind to the active site of these enzymes, thus inhibiting their activity and providing a basis for further pharmacological exploration.
Cytotoxicity and Anticancer Potential
Several studies have evaluated the cytotoxic effects of related oxazepine compounds on cancer cell lines. The results indicate that these compounds can induce apoptosis in various cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepin Core : This step may require cyclization reactions involving appropriate precursors.
- Introduction of the Sulfamoyl Group : This can be achieved through nucleophilic substitution reactions.
- Acetylation : The final step involves acetylating the amine group to form the acetamide structure.
Optimization of these steps is critical for achieving high yields and purity.
Case Study 1: Antibacterial Activity
A study conducted on a series of sulfamoyl derivatives demonstrated that modifications in the structure significantly influenced their antibacterial efficacy. The compound exhibited effective inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Inhibition of Carbonic Anhydrases
In vitro assays revealed that this compound showed promising inhibition against human carbonic anhydrases II and IV. The binding affinity was assessed using kinetic studies which indicated competitive inhibition patterns.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-isobutyl-3-methylbenzothiazolium) | Benzothiazole core | Antibacterial |
| N-(6-methyl-naphthalenesulfonamide) | Naphthalene ring | Anticancer |
| N-(2-methylphenylsulfonamide) | Simple phenylsulfonamide | Antibacterial |
The unique combination of structural features in N-(4-(N-(5-isobutyl...)) enhances its pharmacological profile compared to other compounds in its class.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
| Compound Name (CAS Number) | Structural Features | Similarity Score | Key Inferred Properties |
|---|---|---|---|
| N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide ([156324-47-9]) | - Isoxazole ring replaces oxazepin - Methylsulfonamido instead of acetamide |
0.86 | Higher polarity due to sulfonamide; reduced steric hindrance compared to oxazepin core |
| 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide ([901397-84-0]) | - Chloroacetamide substituent - Oxazole ring vs. oxazepin |
0.94 | Increased lipophilicity (Cl); potential enhanced membrane permeability |
| 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide ([133071-57-5]) | - Chlorinated propanamide chain - Longer alkyl spacer |
0.91 | Extended chain may alter binding kinetics; moderate solubility |
| 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid ([795287-23-9]) | - Carboxylic acid terminus - Oxazole ring |
0.89 | High solubility (ionizable COOH); potential renal excretion advantages |
Key Findings:
Oxazole/isoxazole analogs (e.g., [156324-47-9], [901397-84-0]) exhibit lower steric hindrance, which may improve binding to shallow enzyme pockets but reduce specificity .
Carboxylic Acid ([795287-23-9]): Ionization at physiological pH improves aqueous solubility but may limit blood-brain barrier penetration compared to the neutral acetamide group in the target compound .
Chain Length and Flexibility :
- The propanamide chain in [133071-57-5] introduces conformational flexibility, which could optimize binding to flexible enzyme domains. However, the longer chain may reduce metabolic stability compared to the target compound’s shorter acetamide linker .
Discussion of Pharmacological Implications
Target Compound Advantages :
Limitations :
- Synthetic complexity of the oxazepin ring may increase production costs compared to simpler derivatives.
- Lack of ionizable groups (e.g., COOH in [795287-23-9]) could limit solubility in polar biological matrices .
Q & A
Q. What are the critical synthetic steps and optimal conditions for preparing this compound?
The synthesis involves multi-step reactions, including sulfamoylation, acylation, and cyclization. Key steps:
- Sulfamoylation : Reacting the oxazepine core with sulfamoyl chloride in dichloromethane (DCM) using triethylamine as a base (70–75% yield) .
- Acylation : Introducing the acetamide group via nucleophilic substitution in ethanol under reflux (65–70% yield) .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to isolate the product with >95% purity . Optimization Tip: Control reaction temperature (0–5°C for sulfamoylation; 80°C for acylation) to minimize side products.
Q. Which analytical methods are most reliable for structural confirmation?
A combination of techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity, e.g., distinguishing oxazepine ring protons (δ 4.2–4.5 ppm) and sulfamoyl NH (δ 8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 493.18) .
- HPLC : Ensures purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can low enantiomeric purity in the final product be addressed?
The compound’s stereogenic centers (e.g., C5 isobutyl group) require chiral resolution:
- Chiral Catalysts : Use (R)-BINOL-derived catalysts during cyclization to improve enantiomeric excess (ee) to >90% .
- Chromatography : Chiral HPLC with amylose-based columns resolves enantiomers .
- Kinetic Analysis : Monitor ee via circular dichroism (CD) spectroscopy during reaction progression .
Q. How to resolve contradictions in reported biological activity (e.g., vasopressin V2 receptor antagonism vs. inactivity)?
Discrepancies may arise from assay conditions or impurity profiles:
- Assay Validation : Repeat receptor-binding studies (e.g., radioligand displacement assays) using HEK293 cells expressing human V2 receptors .
- Orthogonal Assays : Compare results from cAMP inhibition (V2 antagonism) and calcium flux assays to confirm target engagement .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., deacetylated derivatives) that may interfere with activity .
Q. What strategies optimize the compound’s solubility for in vivo studies?
The compound’s logP (~3.5) limits aqueous solubility:
- Formulation : Use β-cyclodextrin complexes or lipid-based nanoemulsions to enhance bioavailability .
- Derivatization : Introduce polar groups (e.g., hydroxyl or PEG chains) at the acetamide moiety without disrupting pharmacophore interactions .
Methodological Recommendations
- Contradiction Analysis : Cross-validate pharmacological data using in silico docking (e.g., AutoDock Vina) to predict binding poses at the V2 receptor .
- Scale-Up Challenges : Replace DCM with ethyl acetate in sulfamoylation to improve environmental safety without compromising yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
